1,3-ジエチルピペリジン-4-オール

説明

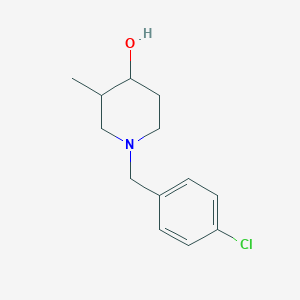

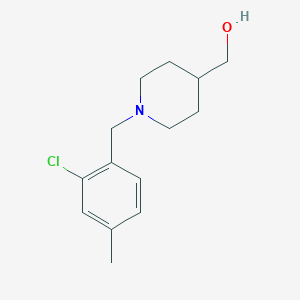

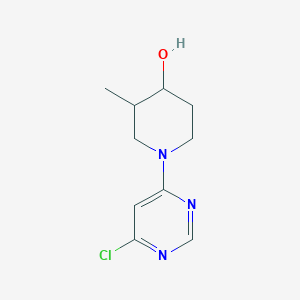

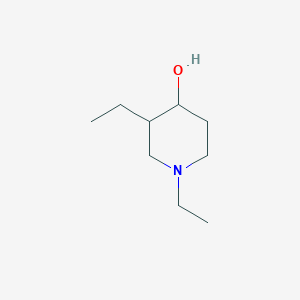

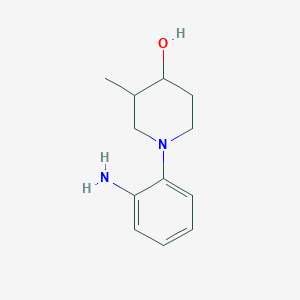

1,3-Diethylpiperidin-4-ol, also known as 4-Piperidinol, 1,3-diethyl-, is a chemical compound with the molecular formula C9H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

Piperidine derivatives, including 1,3-Diethylpiperidin-4-ol, are synthesized through various intra- and intermolecular reactions . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis

The molecular structure of 1,3-Diethylpiperidin-4-ol consists of nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom . The molecular weight of this compound is 157.25 .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel piperidin-4-ol derivatives were synthesized for potential treatment of HIV .Physical And Chemical Properties Analysis

The boiling point of 1,3-Diethylpiperidin-4-ol is predicted to be 244.4±15.0 °C, and its density is predicted to be 0.926±0.06 g/cm3 . The pKa value is predicted to be 14.90±0.40 .科学的研究の応用

創薬

ピペリジンは、創薬のための最も重要な合成フラグメントの1つであり、製薬業界において重要な役割を果たしています . その誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在しています .

各種ピペリジン誘導体の合成

置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンなどの様々なピペリジン誘導体の形成につながる分子内および分子間反応に関する科学文献 .

HIV治療のための生物学的評価

一連の新規ピペリジン-4-オール誘導体は、HIVの潜在的な治療のために設計、合成、および評価されました . これらの化合物のCCR5拮抗活性も評価されました .

生物学的に活性なピペリジンの合成

置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

抗ウイルス用途

ピペリジン誘導体は、いくつかの重要な薬理学的特徴を示しており、抗ウイルス剤など、さまざまな治療用途で使用されています .

製薬業界

作用機序

Target of Action

1,3-Diethylpiperidin-4-ol primarily targets the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of 1,3-Diethylpiperidin-4-ol . The blockade of the CCR5 receptor by 1,3-Diethylpiperidin-4-ol prevents the entry of HIV-1 strains into cells .

Biochemical Pathways

It is known that the compound’s action on the ccr5 receptor plays a crucial role in the process of hiv-1 entry into cells . By blocking this receptor, 1,3-Diethylpiperidin-4-ol disrupts this process, thereby exerting its therapeutic effect .

Result of Action

The primary result of 1,3-Diethylpiperidin-4-ol’s action is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the process of viral entry, thereby potentially preventing the progression of HIV-1 infection .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1,3-Diethylpiperidin-4-ol, is an important task of modern organic chemistry .

特性

IUPAC Name |

1,3-diethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBZXXVYEGQYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

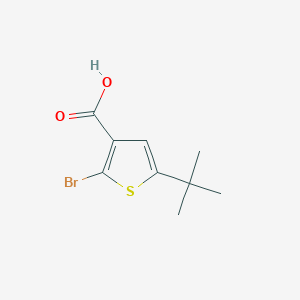

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

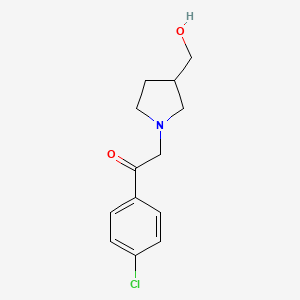

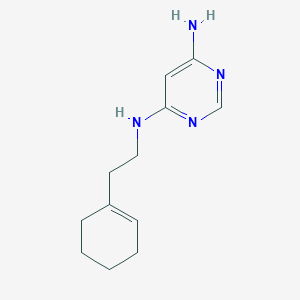

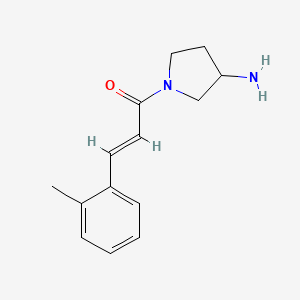

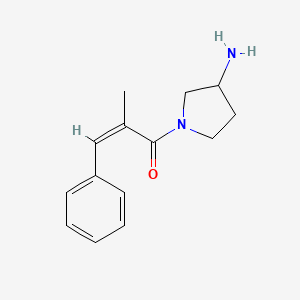

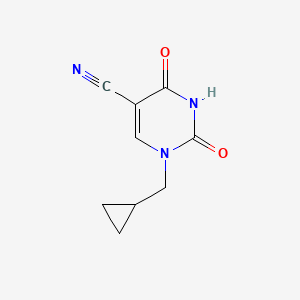

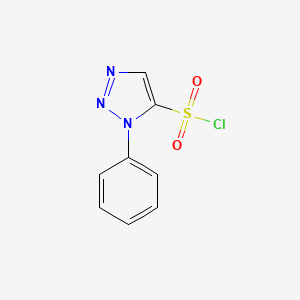

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)

![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)

![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)